2-(6-Phenylpyridin-2-yl)acetonitrile

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Avoid off-target risk inherent in known bioactive 6-phenylpyridine derivatives. 2-(6-Phenylpyridin-2-yl)acetonitrile (CAS 794522-71-7) provides a structurally distinct scaffold with a versatile acetonitrile handle for exploring novel chemical space. • Unique 2-position nitrile minimizes homology with MSK1-inhibiting guanidines and P2Y12-antagonist pyridines. • Versatile building block for rapid combinatorial library diversification. • Electron-withdrawing nitrile enables fine-tuning of OLED blue emitter emission wavelength. • In stock for immediate procurement and global shipping.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 794522-71-7
Cat. No. B1428633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Phenylpyridin-2-yl)acetonitrile
CAS794522-71-7
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=N2)CC#N
InChIInChI=1S/C13H10N2/c14-10-9-12-7-4-8-13(15-12)11-5-2-1-3-6-11/h1-8H,9H2
InChIKeyGJXDWKSJFBRDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Phenylpyridin-2-yl)acetonitrile Overview


2-(6-Phenylpyridin-2-yl)acetonitrile (CAS: 794522-71-7) is a heterocyclic building block with the molecular formula C13H10N2 and a predicted molecular weight of 194.23 g/mol . It belongs to the class of pyridinyl acetonitriles, which are characterized by an acetonitrile group attached to a phenylpyridine core. This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and materials science research .

Heterocyclic scaffold for medicinal chemistry probe design
Nitrile group enables reduction, hydrolysis, and cycloaddition pathways
Supports focused library synthesis and materials science research

Why Generic Substitutes Fail for 2-(6-Phenylpyridin-2-yl)acetonitrile


Direct substitution of 2-(6-Phenylpyridin-2-yl)acetonitrile with other 6-phenylpyridine derivatives is not scientifically valid without direct comparative data. While related scaffolds like 1-(6-phenylpyridin-2-yl)guanidine have reported MSK1 inhibitory activity (IC50 ~17.9 µM) [1] and certain piperazinyl glutamate pyridines demonstrate P2Y12 antagonism (IC50 = 1.8 µM) [2], these data points are for structurally distinct compounds and cannot be extrapolated to the target compound. The specific acetonitrile moiety at the 2-position of the pyridine ring imparts unique chemical reactivity and electronic properties that influence its behavior in cross-coupling reactions and target binding. The absence of specific quantitative data for 2-(6-Phenylpyridin-2-yl)acetonitrile underscores the risk of assuming functional equivalence with analogs, making its procurement for specific applications a high-risk endeavor without empirical validation.

Pharmacophore mismatch Guanidine-containing 6-phenylpyridines show reported MSK1 inhibition; the acetonitrile group likely alters target engagement and selectivity.
Functional group divergence Piperazinyl glutamate pyridines are known P2Y12 antagonists; the simpler acetonitrile scaffold lacks the side chain required for that activity.
Reactivity profile shift 2-Amino-6-phenylpyridine analogs offer different synthetic handles; substituting with an amine changes accessible transformations.

Differentiation Evidence for 2-(6-Phenylpyridin-2-yl)acetonitrile


Structural Scaffold vs. MSK1-Inhibiting Guanidines

Direct quantitative data for 2-(6-Phenylpyridin-2-yl)acetonitrile is currently absent from the primary literature. However, cross-study comparison with a structurally related 6-phenylpyridin-2-yl guanidine derivative reveals a key point of differentiation. The guanidine analog (compound 1a) demonstrates MSK1 inhibitory activity with an IC50 of approximately 17.9 µM [1]. The target compound, bearing an acetonitrile group instead of a guanidine, represents a fundamentally different pharmacophore. This difference in functional group is critical for researchers aiming to avoid the known activity profile of the guanidine series, as the nitrile is a common bioisostere for halogens or hydrogen bond acceptors, altering target binding and selectivity.

Scaffold vs. MSK1 Inhibitor
Reported
Target: Not reported\nComparator: 1-(6-phenylpyridin-2-yl)guanidine, IC50 17.9 µM
Supports non-guanidine SAR probe design
Direct target data absent; cross-study comparison
Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Functional Group Divergence from P2Y12 Antagonists

A class of compounds incorporating the 6-phenylpyridin-2-yl motif, specifically piperazinyl glutamate pyridines, have been characterized as potent P2Y12 receptor antagonists. A lead compound in this class demonstrated an IC50 of 1.8 µM for inhibition of ADP-induced platelet aggregation and an IC50 of 0.53 µM for binding to the P2Y12 receptor [1]. 2-(6-Phenylpyridin-2-yl)acetonitrile, lacking the elaborate glutamate-piperazine side chain, is structurally far simpler and is not expected to exhibit this specific, potent GPCR antagonism. The simpler acetonitrile derivative serves as a core scaffold for exploring divergent biological activities or for use in orthogonal applications like materials science, where the complex side chain of the antagonist would be detrimental.

Divergence from P2Y12 Antagonist
Class-level inference
Target: Not reported\nComparator: Piperazinyl glutamate pyridine, Binding IC50 0.53 µM, Functional IC50 1.8 µM
Supports minimal scaffold for divergent library synthesis
Activity not expected to transfer without side chain
Cardiovascular Research GPCR Antagonism Medicinal Chemistry

Acetonitrile Reactivity Profile

The specific reactivity of 2-(6-Phenylpyridin-2-yl)acetonitrile is a key differentiator. While a common synthetic route for this class involves Suzuki-Miyaura coupling of (6-bromopyrid-2-yl)acetonitrile with phenylboronic acid using a palladium catalyst , the resulting acetonitrile group at the 2-position provides a versatile handle for further transformations. This is distinct from, for example, the 2-amino group in 2-amino-6-phenylpyridine derivatives, which are reported as cytostatic agents and NOS inhibitors . The acetonitrile can be reduced to an amine, hydrolyzed to an amide or carboxylic acid, or used in cycloaddition reactions, offering synthetic pathways not available to the corresponding amine or unsubstituted pyridine. This makes the target compound a strategically superior building block for synthesizing diverse heterocyclic libraries, particularly in applications like OLED development where nitrile-containing ligands are valued for tuning electron-transport properties .

Nitrile Reactivity Profile
Class-level inference
Acetonitrile at 2-position enables reduction, hydrolysis, and cycloaddition
Enables orthogonal synthetic manipulation
Reactivity supported by class-level precedent
Synthetic Chemistry Cross-Coupling Materials Science

Recommended Applications for 2-(6-Phenylpyridin-2-yl)acetonitrile


Chemical Probe Synthesis for Target ID & SAR

Ideal for use as a core scaffold in medicinal chemistry to synthesize novel chemical probes. The distinct nitrile group allows for the exploration of chemical space away from known bioactive 6-phenylpyridine derivatives, such as the MSK1-inhibiting guanidines [1] or P2Y12-antagonist glutamate pyridines [2]. This is critical for target identification and early-stage SAR studies where minimizing off-target activity is paramount.

Focused Libraries for Kinase and GPCR Screening

Suitable for generating focused compound libraries via combinatorial chemistry. The acetonitrile group serves as a versatile synthetic handle for rapid diversification, enabling the creation of arrays of compounds based on the privileged 6-phenylpyridin-2-yl scaffold. These libraries can be screened against a panel of kinases or GPCRs to identify new, structurally distinct hits that are unlikely to be identified using known inhibitor series [2].

Materials Science for Organic Electronics

A valuable building block for synthesizing ligands or small molecules for organic light-emitting diodes (OLEDs) . The 6-phenylpyridin-2-yl core is a common motif in cyclometalating ligands for phosphorescent emitters, and the presence of the electron-withdrawing nitrile group allows for fine-tuning of the complex's emission wavelength and electrochemical stability, making it a key intermediate for developing high-performance blue emitters.

Application
Selection Property
Validation Focus
Chemical probe synthesis
Distinct nitrile pharmacophore vs. known actives
Target binding and selectivity profiling
Focused library generation
Versatile nitrile handle for rapid diversification
Kinase/GPCR panel screening for novel hits
Organic electronics research
Electron-withdrawing group for emission tuning
Photophysical and electrochemical stability validation
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